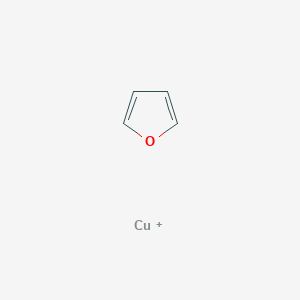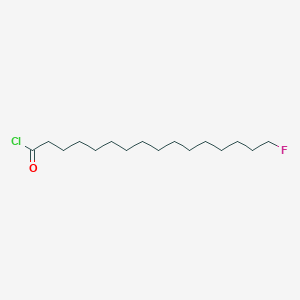
16-fluorohexadecanoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-fluorohexadecanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a fluorine atom attached to the sixteenth carbon of a hexadecanoyl chain, which is further bonded to a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-fluorohexadecanoyl chloride typically involves the fluorination of hexadecanoyl chloride. One common method is the reaction of hexadecanoyl chloride with a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
16-fluorohexadecanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 16-fluorohexadecanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to 16-fluorohexadecanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, ethanol, or thiol compounds are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used. The reaction is exothermic and should be controlled to prevent overheating.
Reduction: Lithium aluminum hydride or similar reducing agents are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 16-fluorohexadecanoic acid.
Reduction: 16-fluorohexadecanol.
Applications De Recherche Scientifique
16-fluorohexadecanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of lipid metabolism and the role of fluorinated fatty acids in biological systems.
Industry: this compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique surface-active properties.
Mécanisme D'action
The mechanism of action of 16-fluorohexadecanoyl chloride involves its interaction with various molecular targets. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. The fluorine atom’s presence can also influence the compound’s reactivity and interactions with enzymes and other proteins, potentially leading to altered metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoyl Chloride: Lacks the fluorine atom, resulting in different chemical and physical properties.
16-chlorohexadecanoyl Chloride: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
16-bromohexadecanoyl Chloride:
Uniqueness
16-fluorohexadecanoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity, metabolic stability, and altered reactivity compared to its non-fluorinated counterparts. These characteristics make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
299177-76-7 |
|---|---|
Formule moléculaire |
C16H30ClFO |
Poids moléculaire |
292.9 g/mol |
Nom IUPAC |
16-fluorohexadecanoyl chloride |
InChI |
InChI=1S/C16H30ClFO/c17-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18/h1-15H2 |
Clé InChI |
AXSMGXGRKPGDSA-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCC(=O)Cl)CCCCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


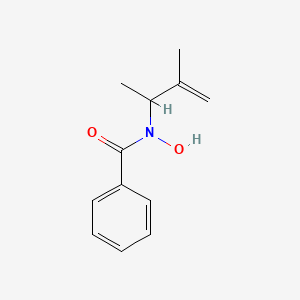
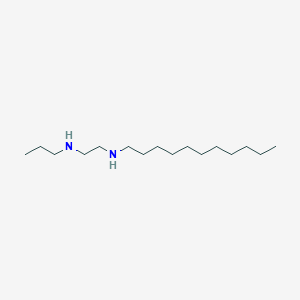

![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)

![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)

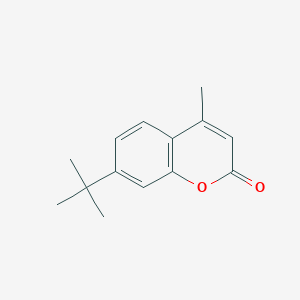
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
